(R)-methyl 4-benzylmorpholine-3-carboxylate

Catalog No.
S915492
CAS No.
1235134-83-4
M.F
C13H17NO3
M. Wt
235.283
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-methyl 4-benzylmorpholine-3-carboxylate

CAS Number

1235134-83-4

Product Name

(R)-methyl 4-benzylmorpholine-3-carboxylate

IUPAC Name

methyl (3R)-4-benzylmorpholine-3-carboxylate

Molecular Formula

C13H17NO3

Molecular Weight

235.283

InChI

InChI=1S/C13H17NO3/c1-16-13(15)12-10-17-8-7-14(12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m1/s1

InChI Key

YVELAJKOOJJTME-GFCCVEGCSA-N

SMILES

COC(=O)C1COCCN1CC2=CC=CC=C2

(R)-Methyl 4-benzylmorpholine-3-carboxylate is a chiral molecule containing a morpholine ring (a six-membered heterocycle with a nitrogen atom) substituted with a benzyl group (phenyl-methyl) and a methylcarboxylate group (ester of methyl and carboxylic acid) at positions 3 and 4 respectively. The "R" in the name indicates a specific stereoisomer, meaning the arrangement of atoms in space is defined.

The origin and significance of this specific compound in scientific research are currently unknown []. However, morpholine derivatives like this one are being explored for various applications due to their interesting chemical properties (discussed later).


Molecular Structure Analysis

The key features of the molecule include:

  • The morpholine ring, known for its basicity and ability to form hydrogen bonds.
  • The benzyl group, which can participate in hydrophobic interactions and influence the overall shape of the molecule.
  • The methylcarboxylate group, which can be involved in various chemical reactions and can affect the solubility and reactivity of the molecule.

The presence of the chiral center ((R) configuration) suggests potential for stereoselective interactions with other molecules.


Chemical Reactions Analysis

Specific reactions involving (R)-methyl 4-benzylmorpholine-3-carboxylate haven't been documented yet []. However, based on its functional groups, some potential reactions include:

  • Hydrolysis of the ester bond by acids or bases to yield (R)-4-benzylmorpholine-3-carboxylic acid and methanol.
  • Alkylation of the morpholine ring with suitable electrophiles.

XLogP3

1.3

Wikipedia

Methyl (3R)-4-benzylmorpholine-3-carboxylate

Dates

Modify: 2023-08-15

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